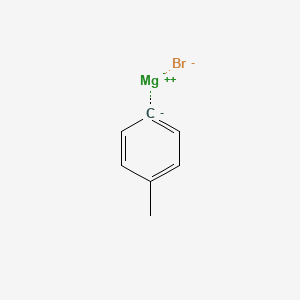

p-Tolylmagnesium Bromide

Description

The exact mass of the compound Magnesium, bromo(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUQKCCKUOSAEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884056 | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-57-9 | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(4-methylphenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolylmagnesium Bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmagnesium bromide, a prominent member of the Grignard reagent family, is a powerful nucleophilic agent extensively utilized in organic synthesis. Its ability to form carbon-carbon bonds with a wide array of electrophiles makes it an indispensable tool in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its preparation and key reactions, and a summary of its safety and handling considerations.

Core Properties of this compound

This compound is most commonly handled as a solution in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), as the neat solid can be pyrophoric and is highly reactive.[1] The properties of these solutions are well-documented and crucial for their effective use in synthesis.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 4294-57-9[2][3][4][5][6][7] |

| Molecular Formula | C₇H₇BrMg[7] |

| Synonyms | 4-Methylphenylmagnesium bromide, 4-Tolylmagnesium bromide |

Physical and Chemical Properties

The majority of available data pertains to solutions of this compound. Data for the neat compound is scarce due to its instability.

| Property | Value | Notes |

| Molecular Weight | 195.34 g/mol [7] | |

| Appearance | Typically a colorless to light-yellow or amber solution.[1][3][5] May develop turbidity or precipitate.[5] | Commercially available in various concentrations in THF or diethyl ether. |

| Melting Point | >300 °C (in acetonitrile/ethyl ether)[4] or 143-144 °C (from benzene)[2] | Data for the solid state is inconsistent and likely refers to solvated complexes. |

| Boiling Point | 65-67 °C | This is the boiling point of the THF solution. |

| Density | 1.002 g/mL at 25 °C | For a 1.0 M solution in THF. |

| Solubility | Soluble in ethereal solvents (diethyl ether, THF). Reacts violently with water and protic solvents.[1] | |

| Flash Point | -17 °C (for 1.0 M solution in THF) or -40 °C (for ~0.4M solution in diethyl ether)[1] | Highly flammable. |

Experimental Protocols

Strict anhydrous and inert atmosphere techniques are paramount for the successful preparation and use of this compound. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Preparation of this compound

This protocol details the in situ preparation of this compound from p-bromotoluene and magnesium metal.

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed. This process activates the magnesium surface.

-

Initiation: Allow the flask to cool to room temperature. Add a small amount of a solution of p-bromotoluene in anhydrous ether or THF from the dropping funnel to the magnesium turnings.

-

Reaction: The reaction is typically initiated by gentle warming. A color change and/or spontaneous refluxing indicates the start of the reaction. Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent, which is typically used immediately in subsequent steps.

Representative Reaction: Synthesis of 4,4'-Dimethylbiphenyl (Kumada Coupling)

This protocol describes a classic cross-coupling reaction using this compound.

Materials:

-

This compound solution (prepared as above or commercially sourced)

-

p-Bromotoluene

-

A suitable nickel or palladium catalyst (e.g., [Ni(dppe)Cl₂])

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nickel or palladium catalyst in the anhydrous solvent.

-

Reaction Setup: To this catalyst solution, add the p-bromotoluene.

-

Grignard Addition: Slowly add the this compound solution to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,4'-dimethylbiphenyl.

Logical Relationship Diagrams

Preparation of this compound

Caption: Synthesis of this compound.

Kumada Cross-Coupling Reaction

Caption: Mechanism of Kumada Cross-Coupling.

Safety and Handling

This compound is a highly reactive and hazardous substance that must be handled with extreme caution by trained personnel in a controlled laboratory environment.

-

Flammability: Solutions of this compound are highly flammable, with low flash points.[1] All sources of ignition must be strictly avoided.

-

Reactivity: It reacts violently with water, protic solvents, and atmospheric moisture.[1] Reactions should be performed under a dry, inert atmosphere.

-

Health Hazards: this compound is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]

Conclusion

This compound remains a cornerstone of modern organic synthesis. Its versatility in forming new carbon-carbon bonds ensures its continued relevance in academic and industrial research, particularly in the synthesis of novel organic molecules for drug discovery and materials science. A thorough understanding of its properties, combined with meticulous adherence to proper handling and reaction protocols, is essential for its safe and effective utilization.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | CAS#:4294-57-9 | Chemsrc [chemsrc.com]

- 5. This compound, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]

- 6. This compound | 4294-57-9 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Structure of p-Tolylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and handling of p-Tolylmagnesium Bromide, a vital organometallic compound in organic synthesis.

Executive Summary

This compound (CH₃C₆H₄MgBr) is an organomagnesium halide, commonly known as a Grignard reagent.[1][2][3] It is a powerful nucleophile and a strong base, widely employed in the formation of carbon-carbon bonds. This document elucidates its chemical structure, including its existence within the complex Schlenk equilibrium in solution. Furthermore, it presents key physical and chemical properties in a structured format and provides detailed experimental protocols for its synthesis and a representative reaction.

Chemical Structure and Properties

This compound consists of a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at position 4) covalently bonded to a magnesium atom, which in turn is ionically bonded to a bromine atom.[1] The carbon-magnesium bond is highly polarized, conferring significant carbanionic character on the carbon atom attached to the magnesium. This polarization is the source of its high reactivity as a nucleophile.

The empirical formula for this compound is C₇H₇BrMg.[4]

The Schlenk Equilibrium

In ethereal solutions, such as diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents do not exist as simple monomeric units of RMgX. Instead, they are involved in a dynamic equilibrium known as the Schlenk equilibrium, which includes the monomer, the dimer, and other aggregated species. This equilibrium is influenced by factors such as the solvent, concentration, and temperature. The general form of the Schlenk equilibrium is depicted below.

Figure 1: The Schlenk Equilibrium for Grignard Reagents.

Quantitative Data

While detailed crystallographic and spectroscopic data for isolated this compound are not widely available in the public domain due to its reactive nature, the physical properties of its commercially available solutions have been well-documented.

| Property | Value |

| Molecular Formula | C₇H₇BrMg |

| Molecular Weight | 195.34 g/mol |

| CAS Number | 4294-57-9 |

| Appearance in Solution | Colorless to light yellow or amber solution |

| Density (1.0 M in THF) | ~1.002 g/mL at 25 °C |

| Boiling Point (THF Solution) | 65-67 °C |

Visualizations

Chemical Structure

Figure 2: Chemical Structure of this compound.

Synthesis Workflow

Figure 3: Experimental Workflow for the Synthesis of this compound.

Experimental Protocols

Extreme care must be taken to ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents react violently with water.[1]

Synthesis of this compound (1.0 M in THF)

Materials:

-

Magnesium turnings (30 mmol, 1.2 eq)

-

p-Bromotoluene (25 mmol, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (optional, as an initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings into the flask. If the reaction is sluggish to start, add a single crystal of iodine and gently warm the flask with a heat gun until purple vapors are observed.[4] This process helps to etch the passivating magnesium oxide layer.

-

Reagent Preparation: In a separate dry flask, dissolve p-bromotoluene in anhydrous THF. Transfer this solution to the dropping funnel.

-

Initiation: Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change, gentle bubbling, and a slight exotherm.

-

Addition: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted.[4] The resulting grayish-brown solution is the Grignard reagent, ready for use.

Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

This compound solution (prepared as above)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde in anhydrous THF.

-

Cooling: Cool the benzaldehyde solution to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Slowly add the this compound solution to the cooled aldehyde solution via a syringe or cannula.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol product. Further purification can be achieved by column chromatography.

References

- 1. This compound | CAS#:4294-57-9 | Chemsrc [chemsrc.com]

- 2. 426761000 [thermofisher.com]

- 3. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. This compound,4294-57-9 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

An In-depth Technical Guide to the Safe Handling of p-Tolylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

p-Tolylmagnesium bromide (CH₃C₆H₄MgBr), a Grignard reagent, is a potent nucleophile widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] Its high reactivity, while synthetically valuable, necessitates stringent safety protocols to mitigate inherent risks.[2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with this organometallic compound.

Hazard Identification and Classification

This compound is a hazardous chemical, primarily due to its flammability, reactivity, and corrosivity.[3] It is typically supplied as a solution in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which contributes significantly to the overall hazard profile.[3][4]

Primary Hazards:

-

Flammability: The solvent, typically diethyl ether or THF, is highly flammable.[3][4] this compound solutions have a low flash point and can form explosive mixtures with air.[3] Vapors may travel to an ignition source and flash back.[3]

-

Water Reactivity: Grignard reagents react violently with water and other protic solvents, releasing flammable hydrocarbon gases (toluene) and forming magnesium hydroxide.[1][2][5] This reaction is highly exothermic and can lead to a runaway reaction.[2]

-

Air and Moisture Sensitivity: The reagent can ignite spontaneously upon contact with air or moisture.[2][3] It is sensitive to both air and light.[3]

-

Corrosivity: It causes severe skin burns and eye damage upon contact.[6]

-

Health Hazards: Harmful if swallowed and may cause respiratory irritation.[6] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[6]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound solutions. Note that these values are often dominated by the solvent.

| Property | Value (this compound in Diethyl Ether) | Value (this compound in THF) | Source(s) |

| Flash Point | -40 °C / -40 °F | -17 °C / 1.4 °F | [3] |

| Boiling Point | Not specified for solution | 65-67 °C | [7] |

| Density | Not specified for solution | 1.002 g/mL at 25 °C | [7] |

| Storage Temperature | 2-8°C | Not specified | [7] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required.[8]

-

Skin Protection: A flame-resistant lab coat (e.g., Nomex) is essential.[2][8] Wear chemical-resistant gloves, such as Nomex or leather gloves, over nitrile gloves.[2][9]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2][5] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[5]

Safe Handling and Storage

Strict adherence to proper handling and storage procedures is critical to prevent accidents.

Handling:

-

Inert Atmosphere: All work with this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[2][9]

-

Dry Glassware and Solvents: All glassware must be thoroughly dried (flame-dried or oven-dried) before use.[9][10] Anhydrous solvents are essential.[2][9]

-

Controlled Addition: The Grignard reagent is highly reactive. When used in reactions, it should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.[2][10] An ice-water bath should be readily available to cool the reaction if necessary.[10]

-

Spark-Proof Equipment: Use non-sparking tools and explosion-proof equipment.[3] All metal equipment should be grounded to prevent static discharge.[3]

-

Ventilation: All operations must be carried out in a well-ventilated chemical fume hood.[2][5]

Storage:

-

Inert and Dry Conditions: Store containers under an inert gas, tightly sealed, in a dry, cool, and well-ventilated area.[3]

-

Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Peroxide Formation: Ethereal solvents can form explosive peroxides upon exposure to air and light.[3] Containers should be dated upon opening and periodically tested for the presence of peroxides.[3] If peroxide formation is suspected (e.g., crystal formation), the container should be handled as extremely dangerous and only opened by trained professionals.[3]

Emergency Procedures

Spills:

-

Minor Spills (in a fume hood): Smother the spill with a dry absorbent material such as dry sand, soda ash, or a commercial absorbent for reactive materials.[2] Do not use water or combustible materials like paper towels.[2]

-

Major Spills: Evacuate the laboratory immediately and contact emergency services.[2]

Fire:

-

Small Fires: A small fire at the tip of a needle can be extinguished by smothering it with a beaker of sand.[2]

-

Larger Fires: Use a Class D fire extinguisher for combustible metals or a standard dry powder (ABC) extinguisher.[2] DO NOT USE WATER OR CARBON DIOXIDE (CO₂) EXTINGUISHERS , as they will react violently with the Grignard reagent and exacerbate the fire.[2]

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[3][5] Remove all contaminated clothing. Seek immediate medical attention.[3][5]

-

Inhalation: Move the victim to fresh air.[3][11] If breathing is difficult, administer oxygen.[11] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Call a physician or poison control center immediately.[5]

Experimental Protocols

General Workflow for a Grignard Reaction:

-

Apparatus Setup: Assemble dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[2] Ensure all joints are well-sealed.

-

Inert Atmosphere: Purge the entire system with an inert gas.

-

Reagent Transfer: Transfer the this compound solution to the dropping funnel using a cannula or a syringe under a positive pressure of inert gas.

-

Reaction: Cool the reaction flask in an ice bath. Slowly add the Grignard reagent dropwise to the substrate solution with vigorous stirring. Monitor the reaction temperature closely.

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution) dropwise with vigorous stirring. Be aware of a potential induction period before the highly exothermic quenching reaction begins.[2]

-

Work-up: Proceed with the standard aqueous work-up and extraction of the desired product.

Safe Quenching of Excess Grignard Reagent:

-

Cool the flask containing the excess Grignard reagent in an ice bath.

-

With vigorous stirring, slowly and dropwise add water or a dilute acid.[2]

-

The reaction is highly exothermic; control the rate of addition to prevent a runaway reaction.

-

Continue the addition until the vigorous reaction ceases.[2]

Visualizations

Caption: Risk assessment and control measures for handling this compound.

Caption: Experimental workflow for a typical Grignard reaction.

References

- 1. CAS 4294-57-9: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 4294-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. acs.org [acs.org]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. quora.com [quora.com]

- 11. guidechem.com [guidechem.com]

Solubility of p-Tolylmagnesium Bromide: A Comparative Analysis of THF and Diethyl Ether as Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The choice of solvent is a critical parameter in the synthesis and application of Grignard reagents, directly influencing their solubility, stability, and reactivity. This technical guide provides a detailed comparative analysis of the solubility of p-tolylmagnesium bromide in two of the most commonly employed ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. While precise quantitative solubility limits are not extensively documented in academic literature, a comprehensive understanding can be derived from the concentrations of commercially available solutions and the fundamental principles of organometallic chemistry. It is well-established that this compound exhibits significantly greater solubility in THF compared to diethyl ether. This guide will elucidate the underlying chemical principles governing this difference, present available quantitative data, detail relevant experimental protocols for concentration determination, and provide a visual representation of the chemical equilibria at play.

Quantitative Solubility Data

| Solvent | Typical Commercially Available Concentration (mol/L) |

| Tetrahydrofuran (THF) | ~1.0 M[1][2][3] |

| Diethyl Ether | ~0.5 M[4][5][6] |

As the table clearly indicates, this compound can be prepared and maintained in THF at approximately double the concentration achievable in diethyl ether, strongly suggesting a higher solubility in the former.

Factors Influencing Solubility: The Schlenk Equilibrium and Solvent Effects

The solubility of Grignard reagents in ethereal solvents is governed by a complex set of equilibria, collectively known as the Schlenk equilibrium.[1][7] This equilibrium describes the disproportionation of the nominal Grignard reagent (RMgX) into the corresponding dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂). The solvent plays a crucial role in mediating this equilibrium by coordinating to the electron-deficient magnesium center.

2.1. The Role of Solvent Lewis Basicity

Ethereal solvents act as Lewis bases, donating a lone pair of electrons from their oxygen atom to the magnesium atom of the Grignard reagent. This coordination is essential for stabilizing the organometallic species in solution.[8][9]

-

Tetrahydrofuran (THF): THF is a stronger Lewis base than diethyl ether.[10] Its oxygen atom is more sterically accessible due to the cyclic structure, which "ties back" the alkyl groups.[8] This leads to stronger coordination with the magnesium center. This strong solvation favors the formation of monomeric this compound-THF complexes (CH₃C₆H₄MgBr(THF)₂), which are highly soluble.

-

Diethyl Ether: As a weaker Lewis base, diethyl ether coordinates less strongly to the magnesium center.[10] Consequently, in diethyl ether, Grignard reagents have a greater tendency to exist as dimeric or higher oligomeric species, where the halide atoms bridge between magnesium centers.[7] These larger, bridged species are generally less soluble than their monomeric counterparts, leading to a lower overall solubility of this compound in this solvent.

2.2. The Schlenk Equilibrium

The general form of the Schlenk equilibrium is as follows:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent. In THF, the strong coordination of the solvent to the magnesium atom pushes the equilibrium towards the monomeric RMgX species. In diethyl ether, the equilibrium is more complex, with a higher proportion of associated species.[7] The magnesium dihalide (MgX₂) component, in particular, has limited solubility in diethyl ether, which can further complicate the system.

Experimental Protocols

While a direct experimental protocol for determining the maximum solubility of this compound was not found in the reviewed literature, the following protocols are essential for the preparation and quantitative analysis of this Grignard reagent, which are prerequisites for any solubility study.

3.1. Preparation of this compound

This is a general procedure that can be adapted for either THF or diethyl ether. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[11][12]

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous tetrahydrofuran or anhydrous diethyl ether

-

Iodine crystal (for activation, if necessary)[11]

-

Reaction flask (e.g., three-necked round-bottom flask)

-

Condenser

-

Addition funnel

-

Inert gas supply (N₂ or Ar)

-

Magnetic stirrer and stir bar

Procedure:

-

Place the magnesium turnings in the flame- or oven-dried reaction flask equipped with a stir bar, condenser, and addition funnel. Assemble the apparatus while warm and cool under a stream of inert gas.[11]

-

Add a small crystal of iodine to the flask to activate the magnesium surface (optional, but recommended).[11]

-

Dissolve the p-bromotoluene in a portion of the anhydrous solvent and add it to the addition funnel.

-

Add enough anhydrous solvent to the reaction flask to cover the magnesium turnings.

-

Add a small amount of the p-bromotoluene solution from the addition funnel to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux. Gentle warming may be necessary.[11][13]

-

Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[13]

-

After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 15-30 minutes to ensure complete reaction.[13]

-

Cool the resulting solution to room temperature. The Grignard reagent is now ready for use or titration.

3.2. Titration of this compound to Determine Molar Concentration

This protocol, adapted from the method of Knochel, uses iodine to determine the concentration of the active Grignard reagent.[14]

Materials:

-

Iodine (I₂)

-

Anhydrous THF

-

1.0 M solution of lithium chloride (LiCl) in THF (optional, helps solubilize magnesium halides)[11][14]

-

The prepared this compound solution

-

Dry glassware (vial, syringe)

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF (e.g., 1.0 mL), optionally containing LiCl.[11][14]

-

Cool the dark brown iodine solution to 0 °C in an ice bath.

-

Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.

-

The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or slightly yellow solution.[11][14]

-

The molarity of the Grignard reagent can be calculated based on the volume of the solution required to react with the known amount of iodine (1 mole of RMgX reacts with 1 mole of I₂).

Visualizing the Solvent's Role in this compound Solubility

The following diagrams, generated using the DOT language, illustrate the key chemical equilibria and the influence of the solvent on the species present in solution.

Caption: Logical flow from reactants to the solvent-dependent Schlenk equilibrium.

Caption: The Schlenk Equilibrium and its solvent-dependent consequences.

Conclusion

For researchers, scientists, and professionals in drug development, understanding the nuances of Grignard reagent solubility is paramount for reaction optimization, reproducibility, and safety. This compound demonstrates markedly higher solubility in THF than in diethyl ether. This is primarily attributable to THF's superior Lewis basicity, which promotes the formation of soluble, monomeric Grignard-solvent complexes and shifts the Schlenk equilibrium away from less soluble, associated species. While commercially available solutions provide a practical guide to solubility limits, the principles and protocols outlined in this guide offer a deeper understanding for the effective handling and application of this vital organometallic reagent.

References

- 1. This compound | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound 1.0M tetrahydrofuran 4294-57-9 [sigmaaldrich.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound, approx. 0.5M solution in diethyl ether, AcroSeal™ 100 mL [thermofisher.com]

- 5. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. 对甲苯基溴化镁 溶液 0.5 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. odp.library.tamu.edu [odp.library.tamu.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Understanding the Schlenk Equilibrium for p-Tolylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Schlenk equilibrium, with a specific focus on the aryl Grignard reagent, p-Tolylmagnesium Bromide. Grignard reagents are fundamental tools in organic synthesis, and a thorough understanding of their solution-state behavior is critical for reaction optimization, reproducibility, and the development of robust synthetic methodologies. This document details the underlying principles of the Schlenk equilibrium, factors influencing its position, and experimental protocols for its quantitative analysis.

The Schlenk Equilibrium: A Fundamental Concept

In solution, Grignard reagents such as this compound (p-TolMgBr) do not exist as simple monomeric species. Instead, they are involved in a dynamic equilibrium, known as the Schlenk equilibrium, which describes the disproportionation of the organomagnesium halide into a dialkylmagnesium or diarylmagnesium species and a magnesium dihalide.[1] This equilibrium is fundamental to the reactivity and speciation of Grignard reagents in solution.[2][3]

The equilibrium can be represented as follows:

2 RMgX ⇌ R₂Mg + MgX₂ [1]

For this compound, the equilibrium is:

2 p-TolMgBr ⇌ (p-Tol)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature.[1] In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by two solvent molecules.[1]

Quantitative Analysis of the Schlenk Equilibrium

A quantitative understanding of the Schlenk equilibrium for a specific Grignard reagent like this compound requires the determination of the equilibrium constant (K) and the associated thermodynamic parameters (ΔH and ΔS).

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols outlined in this guide.

Table 1: Concentration of Species in the Schlenk Equilibrium for this compound at Various Temperatures

| Temperature (K) | Total Grignard Concentration (mol/L) | [p-TolMgBr] (mol/L) | [(p-Tol)₂Mg] (mol/L) | [MgBr₂] (mol/L) |

| T₁ | C₁ | [p-TolMgBr]₁ | [(p-Tol)₂Mg]₁ | [MgBr₂]₁ |

| T₂ | C₂ | [p-TolMgBr]₂ | [(p-Tol)₂Mg]₂ | [MgBr₂]₂ |

| T₃ | C₃ | [p-TolMgBr]₃ | [(p-Tol)₂Mg]₃ | [MgBr₂]₃ |

| ... | ... | ... | ... | ... |

Table 2: Schlenk Equilibrium Constant (K) and Thermodynamic Parameters for this compound

| Parameter | Value | Units |

| Equilibrium Constant, K (at T K) | Value | unitless |

| Enthalpy of Reaction, ΔH | Value | kJ/mol |

| Entropy of Reaction, ΔS | Value | J/(mol·K) |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of this compound and the subsequent determination of the species concentrations and thermodynamic parameters of its Schlenk equilibrium.

Preparation of this compound

Objective: To synthesize a solution of this compound in an ethereal solvent under inert conditions.

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

Procedure:

-

Assemble the glassware (three-neck flask, reflux condenser, dropping funnel) and dry thoroughly in an oven.

-

Allow the glassware to cool to room temperature under a stream of inert gas.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small amount of the anhydrous solvent to the flask.

-

Dissolve the p-bromotoluene in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the p-bromotoluene solution to the magnesium suspension.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining p-bromotoluene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the solution to room temperature. The resulting grayish solution is the this compound Grignard reagent.

Determination of Total Grignard Concentration by Titration

Objective: To determine the total concentration of basic magnesium species (p-TolMgBr and (p-Tol)₂Mg) in the prepared Grignard solution.

Materials:

-

Prepared this compound solution

-

Standardized solution of a protic acid (e.g., HCl or H₂SO₄)

-

Anhydrous solvent (same as used for Grignard preparation)

-

Indicator (e.g., phenolphthalein) or a pH meter

-

Burette

-

Erlenmeyer flasks

-

Syringes and needles

Procedure:

-

Under an inert atmosphere, accurately transfer a known volume of the Grignard solution into an Erlenmeyer flask containing the anhydrous solvent.

-

Add a few drops of the indicator to the solution.

-

Titrate the Grignard solution with the standardized acid solution until the endpoint is reached (indicated by a color change or a sharp change in pH).

-

Record the volume of the acid solution used.

-

Repeat the titration at least three times to ensure accuracy.

-

Calculate the total concentration of the Grignard reagent using the stoichiometry of the acid-base reaction.

Quantitative Analysis of Schlenk Equilibrium Species by ¹H NMR Spectroscopy

Objective: To determine the concentrations of this compound, di(p-tolyl)magnesium, and magnesium bromide at various temperatures using quantitative ¹H NMR (qNMR).

Materials:

-

Prepared this compound solution of known total concentration

-

Anhydrous deuterated solvent (e.g., THF-d₈)

-

Internal standard of known concentration (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene)

-

NMR tubes and caps (B75204) suitable for air-sensitive samples

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere, accurately add a known volume of the this compound solution to an NMR tube.

-

Add a known amount of the internal standard to the NMR tube.

-

Add the deuterated solvent to the desired volume.

-

Seal the NMR tube under an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a series of controlled temperatures (e.g., 298 K, 288 K, 278 K, etc.).

-

Ensure the use of appropriate qNMR parameters, including a long relaxation delay (D1) to allow for full relaxation of all protons, and a calibrated 90° pulse.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the aromatic protons of p-TolMgBr and (p-Tol)₂Mg. These species will have slightly different chemical shifts.

-

Integrate the signals for the aromatic protons of each species and the signal of the internal standard.

-

Calculate the concentration of p-TolMgBr and (p-Tol)₂Mg at each temperature using the following equation:

Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ

where:

-

Cₓ = Concentration of the species of interest (p-TolMgBr or (p-Tol)₂Mg)

-

Iₓ = Integral of the signal for the species of interest

-

Nₓ = Number of protons giving rise to the signal for the species of interest

-

Nᵢₛ = Number of protons giving rise to the signal for the internal standard

-

Iᵢₛ = Integral of the signal for the internal standard

-

Cᵢₛ = Concentration of the internal standard

-

-

Calculate the concentration of MgBr₂ using the initial total Grignard concentration and the measured concentrations of the organomagnesium species.

-

Calculation of the Equilibrium Constant and Thermodynamic Parameters

Objective: To calculate the Schlenk equilibrium constant (K) at each temperature and determine the enthalpy (ΔH) and entropy (ΔS) of the reaction.

Procedure:

-

Equilibrium Constant (K):

-

Calculate the equilibrium constant at each temperature using the concentrations determined from the NMR analysis:

K = [ (p-Tol)₂Mg ] * [ MgBr₂ ] / [ p-TolMgBr ]²

-

-

Thermodynamic Parameters (ΔH and ΔS):

-

Use the van't Hoff equation to determine ΔH and ΔS:

ln(K) = - (ΔH / R) * (1 / T) + (ΔS / R)

where:

-

K = Equilibrium constant

-

R = Ideal gas constant (8.314 J/(mol·K))

-

T = Temperature in Kelvin

-

-

Plot ln(K) versus 1/T. The slope of the resulting line will be -ΔH/R, and the y-intercept will be ΔS/R.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The Schlenk equilibrium for this compound.

Caption: Experimental workflow for studying the Schlenk equilibrium.

Conclusion

This technical guide provides a comprehensive framework for understanding and quantitatively analyzing the Schlenk equilibrium of this compound. By following the detailed experimental protocols, researchers can obtain crucial data on the speciation of this important Grignard reagent in solution. This knowledge is invaluable for optimizing reaction conditions, improving yields and selectivities, and ensuring the reproducibility of synthetic procedures in both academic and industrial research, particularly within the context of drug development where process control is paramount.

References

Navigating the Nuances of p-Tolylmagnesium Bromide: A Technical Guide to Stability and Storage

For Immediate Release

[City, State] – December 21, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of p-Tolylmagnesium Bromide. This in-depth resource addresses the critical need for standardized handling protocols to ensure the integrity and reactivity of this vital Grignard reagent. The guide provides a detailed overview of the factors influencing its stability, recommended storage conditions, and analytical procedures for quality control.

This compound (CH₃C₆H₄MgBr) is a cornerstone reagent in organic synthesis, prized for its utility in forming carbon-carbon bonds. However, its inherent reactivity also makes it susceptible to degradation, posing challenges for long-term storage and consistent experimental outcomes. This whitepaper offers a thorough examination of the chemical and physical properties of this compound, with a focus on practical applications in a laboratory setting.

Core Stability Considerations

The stability of this compound is paramount for its successful application. Like other Grignard reagents, it is a potent nucleophile and a strong base, rendering it highly sensitive to atmospheric conditions. The primary factors influencing its stability include exposure to moisture, oxygen, and elevated temperatures.

Degradation Pathways:

The principal routes of degradation for this compound are:

-

Hydrolysis: Reaction with water leads to the formation of toluene (B28343) and magnesium hydroxybromide (Mg(OH)Br). This is a rapid and irreversible reaction that significantly reduces the yield of the desired Grignard reaction.[1]

-

Oxidation: Exposure to oxygen can result in the formation of the corresponding magnesium alkoxide (p-tolyloxymagnesium bromide) and other oxidation byproducts.[2] This process can be complex and may involve radical intermediates.

-

Thermal Decomposition: While many Grignard reagents are stable at ambient temperatures, prolonged exposure to heat can lead to decomposition.[3] The exact decomposition products can vary depending on the solvent and conditions.

-

Schlenk Equilibrium: In solution, Grignard reagents exist in equilibrium with their corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[4] This equilibrium can shift depending on the solvent, concentration, and temperature, potentially leading to precipitation of less soluble components.[2]

Optimal Storage and Handling Protocols

To mitigate degradation and ensure the longevity of this compound solutions, stringent storage and handling procedures are essential.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture.[2] |

| Temperature | Cool, dark place (2-8°C recommended) | Reduces the rate of thermal decomposition and side reactions.[5] |

| Container | Tightly sealed, dry glass bottle | Prevents ingress of air and moisture.[2] |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl Ether) | Solvents like THF and diethyl ether stabilize the Grignard reagent through coordination.[6][7] |

Handling Procedures:

All manipulations of this compound should be carried out using standard air-free techniques, such as a Schlenk line or a glovebox. All glassware and solvents must be rigorously dried before use.[8]

Solvent Selection: A Comparative Analysis

The choice of solvent is a critical factor affecting the stability and reactivity of this compound. Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents.

| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Tetrahydrofuran (THF) | 66 | Excellent solvating power, higher boiling point allows for higher reaction temperatures.[9] | Prone to peroxide formation, more difficult to dry completely.[10][11] |

| Diethyl Ether | 34.6 | Lower boiling point simplifies removal post-reaction. | Highly flammable, lower boiling point may limit reaction temperature.[9] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, less prone to peroxide formation than THF, can be derived from renewable sources.[11] | May require activators for some reactions.[11] |

| Cyclopentyl methyl ether (CPME) | 106 | High boiling point, resistant to peroxide formation, forms an azeotrope with water for easier drying.[11] | May require activators for some reactions.[11] |

Experimental Protocols for Stability Assessment

Quantitative assessment of this compound stability can be achieved by monitoring its concentration over time under controlled storage conditions.

Protocol: Determination of this compound Concentration by Titration

This protocol describes a common method for determining the active Grignard reagent concentration.

Materials:

-

This compound solution

-

Anhydrous THF or diethyl ether

-

Iodine (I₂)

-

Anhydrous 1,10-phenanthroline (B135089) (indicator)

-

Sec-butanol (s-BuOH) in anhydrous toluene (standardized solution)

-

Dry glassware (burette, flask, syringes)

-

Inert atmosphere (Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, accurately transfer a known volume of the this compound solution to a dry flask.

-

Add a small amount of 1,10-phenanthroline as an indicator. The solution should turn a distinct color.

-

Titrate the solution with the standardized s-BuOH solution until the color disappears, indicating the endpoint.

-

Calculate the molarity of the this compound solution based on the volume of titrant used.

Stability Study Workflow:

To conduct a stability study, the concentration of the this compound solution should be determined at regular intervals (e.g., weekly or monthly) while being stored under specific conditions (e.g., different temperatures, in THF vs. diethyl ether). The results can then be plotted to determine the degradation rate.

Visualizing Key Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the degradation pathway, a recommended storage workflow, and the factors influencing stability.

Caption: Primary degradation pathways of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. catsci.com [catsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ochemacademy.com [ochemacademy.com]

- 7. byjus.com [byjus.com]

- 8. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of p-Tolylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of p-Tolylmagnesium Bromide solutions, a critical Grignard reagent in organic synthesis. The information herein is intended to support research, development, and scale-up activities where precise data and methodologies are paramount.

Core Physical Properties

This compound (CH₃C₆H₄MgBr) is typically handled as a solution in an ether-based solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether. Its physical properties are therefore intrinsically linked to the concentration and the nature of the solvent.

Quantitative Data Summary

The following tables summarize the available quantitative data for solutions of this compound.

Table 1: Physical Properties of this compound in Tetrahydrofuran (THF)

| Property | Value | Conditions |

| Concentration | 1.0 M | - |

| Density | 1.002 g/mL | at 25 °C |

| Boiling Point | 65-67 °C | at atmospheric pressure |

| Flash Point | -17 °C (1.4 °F) | Closed cup (value primarily of the solvent) |

| Appearance | Grayish white to light brown clear solution. May develop turbidity or precipitate. | - |

Table 2: Physical Properties of this compound in Diethyl Ether

| Property | Value | Conditions |

| Concentration | ~0.4 M - 0.5 M | - |

| Specific Gravity | 0.866 | for a ~0.4M (10%) solution |

| Appearance | Clear to hazy yellow to amber solution. May develop some turbidity or precipitate. | - |

| Solubility | Soluble | In diethyl ether |

Chemical Properties in Solution: The Schlenk Equilibrium

Grignard reagents, including this compound, exist in solution as a complex mixture of species in equilibrium. This is known as the Schlenk equilibrium.[1] The equilibrium involves the monomeric Grignard reagent, the dimeric form, and the disproportionation products: di(p-tolyl)magnesium and magnesium bromide. The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.

Caption: The Schlenk equilibrium for this compound in solution.

Experimental Protocols

Due to the air- and moisture-sensitive nature of Grignard reagents, all manipulations and measurements of physical properties must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques such as a Schlenk line or a glovebox.

General Workflow for Handling

The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound solution to prepare for physical property measurements.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for p-Tolylmagnesium Bromide Synthesis

Introduction

The synthesis of Grignard reagents, such as p-Tolylmagnesium Bromide, is a cornerstone of modern organic chemistry, enabling the formation of new carbon-carbon bonds with exceptional versatility.[1][2][3] These organomagnesium compounds are highly valued intermediates in the pharmaceutical and fine chemical industries.[2][4] Accurate determination of the theoretical yield is a fundamental prerequisite for optimizing reaction conditions, evaluating process efficiency, and ensuring economic viability. This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound, tailored for researchers, chemists, and drug development professionals.

Reaction Stoichiometry and Mechanism

The synthesis of this compound is a classic Grignard reaction involving the insertion of magnesium metal into the carbon-bromine bond of p-bromotoluene.[1][5] The reaction is typically conducted in an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting Grignard reagent.[6][7]

Balanced Chemical Equation:

CH₃C₆H₄Br (p-bromotoluene) + Mg (magnesium) → CH₃C₆H₄MgBr (this compound)

The stoichiometry of this reaction is 1:1:1, meaning one mole of p-bromotoluene reacts with one mole of magnesium to produce one mole of this compound.

Core Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reagent , which is the reactant that is completely consumed first and thus "limits" the amount of product that can be formed.

The workflow for this calculation involves:

-

Determining the moles of each reactant.

-

Identifying the limiting reagent based on the reaction's stoichiometry.

-

Calculating the moles of the product formed from the limiting reagent.

-

Converting the moles of the product to its mass in grams.

Quantitative Data for Reactants and Product

Accurate physical and chemical data are essential for the calculation. The properties of the primary substances involved in the synthesis are summarized below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (at 25°C) | State |

| p-Bromotoluene | C₇H₇Br | 171.04[8][9][10][11] | 1.39 g/mL[9] | Solid/Liquid |

| Magnesium | Mg | 24.31[12][13][14][15] | 1.74 g/cm³ | Solid |

| This compound | C₇H₇BrMg | 195.34[16][17][18] | N/A (used in solution) | In Solution |

| Diethyl Ether (Solvent) | (C₂H₅)₂O | 74.12[19] | 0.713 g/mL[20][21] | Liquid |

Step-by-Step Guide to Theoretical Yield Calculation

This section provides a worked example to illustrate the calculation process.

Hypothetical Experimental Parameters:

-

Mass of Magnesium (Mg) turnings: 1.50 g

-

Volume of p-Bromotoluene: 6.50 mL

Step 1: Calculate Moles of Magnesium

The moles of a substance are calculated by dividing its mass by its molar mass.

-

Moles of Mg = Mass of Mg / Molar Mass of Mg

-

Moles of Mg = 1.50 g / 24.31 g/mol = 0.0617 mol

Step 2: Calculate Moles of p-Bromotoluene

First, convert the volume of p-bromotoluene to mass using its density.

-

Mass of p-Bromotoluene = Volume × Density

-

Mass of p-Bromotoluene = 6.50 mL × 1.39 g/mL = 9.035 g

Next, convert this mass to moles.

-

Moles of p-Bromotoluene = Mass / Molar Mass

-

Moles of p-Bromotoluene = 9.035 g / 171.04 g/mol = 0.0528 mol

Step 3: Identify the Limiting Reagent

Compare the mole ratio of the reactants to the stoichiometry of the balanced equation (1:1).

-

Moles of Magnesium available: 0.0617 mol

-

Moles of p-Bromotoluene available: 0.0528 mol

Since 0.0528 is less than 0.0617, p-bromotoluene is the limiting reagent . There is an excess of magnesium, and the reaction will cease once all the p-bromotoluene has been consumed.

Step 4: Calculate Theoretical Moles of Product

The moles of product formed are determined by the moles of the limiting reagent, based on the 1:1 stoichiometry.

-

Moles of this compound = Moles of p-Bromotoluene

-

Moles of this compound = 0.0528 mol

Step 5: Calculate Theoretical Yield in Grams

Finally, convert the moles of the product to its mass.

-

Theoretical Yield = Moles of Product × Molar Mass of Product

-

Theoretical Yield = 0.0528 mol × 195.34 g/mol = 10.31 g

The theoretical yield of this compound for this experiment is 10.31 grams .

Summary of Calculation Example

| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles (mol) | Limiting Reagent |

| Magnesium | 1.50 | 24.31 | 0.0617 | No |

| p-Bromotoluene | 9.035 | 171.04 | 0.0528 | Yes |

| Product | Theoretical Yield (g) | Molar Mass ( g/mol ) | Theoretical Moles (mol) | |

| This compound | 10.31 | 195.34 | 0.0528 |

Experimental Protocol for Synthesis

The successful synthesis of Grignard reagents requires stringent anhydrous conditions, as they react rapidly with protic solvents like water.[1][22]

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an activator)

-

Three-neck round-bottom flask, dropping funnel, and condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to eliminate atmospheric moisture.[4]

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask under inert gas until purple iodine vapors are observed, which helps activate the magnesium surface by removing the passivating oxide layer.[4][6]

-

Initiation: Prepare a solution of p-bromotoluene (1 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of this solution to the activated magnesium.

-

Reaction: The onset of the reaction is indicated by a color change, bubble formation, or gentle refluxing of the ether. Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle, controlled reflux. The reaction is exothermic.[22][23]

-

Completion: After the addition is complete, stir the mixture for an additional 1-2 hours to ensure all the limiting reagent has reacted. The resulting grayish-brown solution is the this compound reagent, which is typically used immediately (in situ) for subsequent synthetic steps.[4]

Visualization of the Calculation Workflow

The logical steps for determining the theoretical yield can be visualized as a clear workflow.

Caption: Workflow for calculating the theoretical yield of this compound.

Factors Influencing Actual Yield

In practice, the actual yield obtained from a synthesis is almost always lower than the theoretical yield. For the Grignard synthesis, key factors include:

-

Moisture: The presence of water in the reagents or glassware will quench the Grignard reagent, reducing the yield.[22]

-

Side Reactions: The formation of biphenyl (B1667301) (Wurtz-type coupling) is a common side reaction.[24]

-

Incomplete Reaction: If the magnesium is not sufficiently activated or the reaction is not allowed to proceed to completion, some starting material will remain unreacted.

-

Mechanical Losses: Product loss during transfers, work-up, and purification steps is unavoidable.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. Grignard reagent - Wikipedia [en.wikipedia.org]

- 7. This compound | 4294-57-9 | Benchchem [benchchem.com]

- 8. P-BROMOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. p-bromotoluene [stenutz.eu]

- 10. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 11. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mg (Magnesium) - molar and relative molecular mass [your-online.ru]

- 13. webqc.org [webqc.org]

- 14. Magnesium (Mg) | Fisher Scientific [fishersci.com]

- 15. Magnesium - Magnesium [sigmaaldrich.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. This compound, approx. 0.5M solution in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. Magnesium, bromo(4-methylphenyl)- | C7H7BrMg | CID 3644322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chembk.com [chembk.com]

- 20. Diethyl ether - Wikipedia [en.wikipedia.org]

- 21. diethyl ether [stenutz.eu]

- 22. Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid [art-xy.com]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to p-Tolylmagnesium Bromide: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-Tolylmagnesium Bromide, a vital Grignard reagent in organic synthesis. Beginning with the historical context of its discovery within the broader development of organomagnesium halides by Victor Grignard, this document details the evolution of its synthesis. It presents a comparative analysis of experimental protocols, emphasizing the influence of solvents and reaction conditions on yield and purity. Quantitative data is summarized for clarity, and key experimental workflows and conceptual frameworks, such as the Schlenk equilibrium, are visualized through detailed diagrams. This guide serves as a critical resource for researchers leveraging this versatile reagent in synthetic chemistry and drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. At the turn of the 20th century, Grignard, under the guidance of his supervisor Philippe Barbier, was investigating the reaction of organic halides with magnesium metal.[1][2] In 1900, Grignard reported a novel method for preparing organomagnesium compounds that were soluble and highly reactive.[3][4] This discovery, which earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds.[1][4]

Grignard's seminal 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," laid the foundation for the preparation and use of a wide range of organomagnesium halides, which came to be known as Grignard reagents.[3] While a specific date for the first synthesis of this compound is not explicitly documented in readily available historical records, the general methods described by Grignard were applicable to aryl halides. The early 20th century saw a rapid expansion in the application of Grignard's discovery, with numerous publications detailing the synthesis of various Grignard reagents, including those derived from aromatic bromides.

The fundamental reaction for the synthesis of this compound involves the reaction of p-bromotoluene with magnesium metal in an anhydrous ether solvent.[2][5] Early research by Wilhelm Schlenk further elucidated the nature of Grignard reagents in solution, establishing the existence of a complex equilibrium, now known as the Schlenk equilibrium.[6][7] This equilibrium involves the organomagnesium halide, the corresponding diorganomagnesium species, and magnesium halide, all of which can be present in solution.[6][7]

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound is a standard procedure in many organic chemistry laboratories. However, the choice of solvent and reaction conditions can significantly impact the yield and success of the reaction. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[4] More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and often more effective alternative.[1][8]

Key Experimental Parameters and Their Impact

Several factors must be carefully controlled to ensure a successful Grignard reagent formation:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5][9]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial to initiate the reaction and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings.[9]

-

Initiation: The reaction is typically initiated by adding a small amount of the p-bromotoluene solution to the activated magnesium. An exotherm and sometimes a color change indicate the start of the reaction.[10]

-

Rate of Addition: Slow, dropwise addition of the aryl halide is crucial to maintain a controlled reaction temperature and to minimize the formation of byproducts, such as the Wurtz coupling product (4,4'-dimethylbiphenyl).[9]

-

Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent. While diethyl ether and THF are traditional choices, 2-MeTHF has been shown to suppress the formation of the Wurtz coupling byproduct and can lead to higher yields in some cases.[1][8]

Quantitative Data on Synthesis and Subsequent Reactions

The following tables summarize quantitative data related to the synthesis and common applications of this compound.

| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |

| Typical Concentration | 0.5 M | 1.0 M | Not specified, but effective | [1][8][11] |

| Boiling Point (°C) | 34.6 | 66 | 80 | [5] |

| Relative Performance | Good, but can have lower yields than 2-MeTHF in some cases. | Good, but can lead to more Wurtz byproduct than 2-MeTHF. | Often superior, with reduced Wurtz coupling. | [1][8] |

Table 1: Comparison of Common Solvents for this compound Synthesis.

| Reactant | Product | Yield (%) | Reference |

| 1-chloro-4-vinylbenzene | 4-methyl-4'-vinylbiphenyl | 92 | [12] |

| 1-chloro-4-methoxybenzene | 4-methoxy-4'-methylbiphenyl | 91 | [12] |

| Chlorobenzene | 4-methylbiphenyl | 99 | [12] |

Table 2: Representative Yields of Subsequent Cross-Coupling Reactions Utilizing this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound in THF

This protocol is a standard laboratory procedure for the preparation of this compound.

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven and assembled hot under a stream of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed.

-

Initiation: Prepare a solution of p-bromotoluene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the activated magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color.

-

Formation of the Grignard Reagent: Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the starting materials. The resulting greyish solution of this compound is then ready for use in subsequent reactions.

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Workflow for the synthesis of this compound.

Caption: The Schlenk Equilibrium for Grignard reagents in solution.

Conclusion

This compound, a direct descendant of Victor Grignard's revolutionary discovery, remains a cornerstone of modern organic synthesis. Its preparation, while conceptually straightforward, requires careful attention to experimental detail to achieve high yields and purity. The choice of solvent is a critical parameter, with modern, greener solvents like 2-MeTHF offering potential advantages over traditional ethers. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthetic protocols, and underlying chemical principles of this important Grignard reagent is essential for its effective application in the creation of novel and complex molecules.

References

- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. This compound | 4294-57-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Manufacturers of this compound solution, 0.5 M in diethyl ether, CAS 4294-57-9, T 2220, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 12. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols: p-Tolylmagnesium Bromide in Kumada Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kumada cross-coupling reaction, first reported independently by the groups of Kumada and Corriu in 1972, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This transition metal-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide.[3] p-Tolylmagnesium bromide, a readily prepared and commercially available Grignard reagent, serves as an effective nucleophilic partner for introducing a tolyl group, a common structural motif in pharmaceuticals and organic materials. The reaction's utility is highlighted by its application in the industrial-scale production of complex molecules, including styrene (B11656) derivatives and the hypertension drug Aliskiren.[1][4] This document provides a detailed overview of the reaction mechanism, quantitative data, and comprehensive protocols for utilizing this compound in Kumada cross-coupling reactions.

Reaction Mechanism

The catalytic cycle of the Kumada coupling is widely accepted to proceed through three primary steps, whether catalyzed by nickel or palladium complexes.[1][2]

-

Oxidative Addition: The low-valent metal catalyst (Ni(0) or Pd(0)) inserts into the carbon-halide bond of the organic electrophile (R-X), forming a metal(II) intermediate.[5] The rate of this step is typically dependent on the halide, with the reactivity order being I > Br > Cl.[2]

-

Transmetalation: The organomagnesium reagent (p-tolyl-MgBr) exchanges its organic group with the halide on the metal center. This step forms a diorganometal complex.[1]

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active metal(0) catalyst, which re-enters the catalytic cycle.[5] For some nickel-based catalysts, a Ni(I)–Ni(III) catalytic cycle has also been proposed and is supported by experimental and computational data.[6][7]

Figure 1. General catalytic cycle for the Kumada cross-coupling reaction.

Quantitative Data Summary

The efficiency of the Kumada coupling using this compound is dependent on the choice of substrate, catalyst, ligands, and reaction conditions. The following table summarizes representative data from various studies.

| Entry | Electrophile | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-iodo-tert-butylbenzene | This compound | [Ni{tBuN(PPh2)2}Cl2] (1) | THF | 25 | ~1 | >95 | [6][7] |

| 2 | 2-iodotoluene | This compound | [Ni{tBuN(PPh2)2}Cl2] (1) | THF | 25 | ~2 | >95 | [7] |

| 3 | 4-MeOC6H4OTs | This compound | Pd(P(o-tol)3)2 (1) | Toluene | RT | - | ~70a | [8] |

| 4 | Cyclohex-1-en-1-yl tosylate | This compound | Pd2(dba)3 (2.5) / P(t-Bu)3 (10) | THF | 65 | 12 | 75 | [8] |

| aYield reported for a similar coupling with p-fluorophenylmagnesium bromide. |